3-Bromo-5-(pentafluorosulfur)benzenesulfonyl chloride

Vue d'ensemble

Description

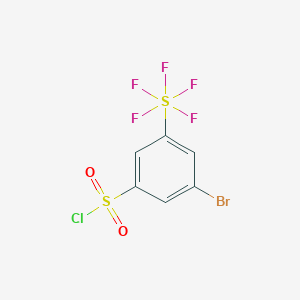

3-Bromo-5-(pentafluorosulfur)benzenesulfonyl chloride is a specialized chemical compound with the molecular formula C6H3BrClF5O2S2 and a molecular weight of 381.57 g/mol . This compound is characterized by the presence of a bromine atom, a pentafluorosulfur group, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Analyse Des Réactions Chimiques

3-Bromo-5-(pentafluorosulfur)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom and the sulfonyl chloride group can be substituted with other functional groups using appropriate reagents and conditions.

Addition Reactions: The pentafluorosulfur group can participate in addition reactions with nucleophiles.

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₆H₃BrClF₅O₂S₂

- Molecular Weight : 381.57 g/mol

- CAS Number : 1706453-16-8

- IUPAC Name : 3-bromo-5-(pentafluorosulfur)benzenesulfonyl chloride

The presence of the pentafluorosulfur group enhances the compound's reactivity and potential for diverse chemical transformations.

Synthesis Applications

1. Organic Synthesis

- The compound serves as an important intermediate in the synthesis of various fluorinated organic compounds. Its sulfonyl chloride functionality allows for nucleophilic substitution reactions, which are crucial in synthesizing sulfonamides and other derivatives .

- It is particularly useful in the preparation of complex molecules that require fluorinated moieties, which are often essential for biological activity.

2. Pharmaceutical Development

- In medicinal chemistry, this compound is utilized to create novel therapeutic agents. Its ability to modify biological molecules makes it valuable in drug design, particularly for targeting specific enzymes or receptors .

- Case studies have demonstrated its role in developing inhibitors for various diseases, including cancer and infectious diseases, by modifying lead compounds to enhance efficacy and selectivity.

Biochemical Applications

1. Bioconjugation

- The compound can be employed in bioconjugation techniques to label biomolecules such as proteins and peptides. This labeling facilitates studies on protein interactions and functions .

- Its electrophilic nature allows it to form covalent bonds with nucleophilic amino acid residues (e.g., cysteine), enabling targeted modifications that can alter protein activity or stability.

2. Cellular Studies

- Researchers have used this compound to investigate cellular signaling pathways by modifying key proteins involved in these pathways. This application aids in understanding disease mechanisms and developing targeted therapies.

Material Science Applications

1. Specialty Chemicals

- The unique properties of this compound make it suitable for producing specialty chemicals with high thermal stability and resistance to chemical degradation. This is particularly important in industries requiring robust materials .

2. Fluorinated Materials

- Its incorporation into polymer matrices can enhance the performance characteristics of materials used in electronics, coatings, and other applications where chemical resistance is crucial .

Data Table: Summary of Applications

| Application Area | Description | Example Use Cases |

|---|---|---|

| Organic Synthesis | Intermediate for fluorinated compounds | Synthesis of sulfonamides |

| Pharmaceutical | Development of novel therapeutic agents | Inhibitors for cancer treatment |

| Bioconjugation | Labeling biomolecules for interaction studies | Modifying proteins for functional assays |

| Cellular Studies | Investigating signaling pathways through protein modification | Understanding disease mechanisms |

| Material Science | Producing specialty chemicals with enhanced properties | High-performance coatings |

Case Studies

-

Anticancer Drug Development

- A study demonstrated the synthesis of a new class of anticancer agents using this compound as a key intermediate. These agents showed improved selectivity against cancer cell lines compared to existing treatments.

-

Protein Modification

- Researchers utilized the compound to modify a signaling protein involved in apoptosis, leading to insights into its regulatory mechanisms and potential therapeutic targets.

Mécanisme D'action

The mechanism by which 3-Bromo-5-(pentafluorosulfur)benzenesulfonyl chloride exerts its effects depends on the specific reaction it is involved in. Generally, the compound acts as an electrophile, with the bromine and sulfonyl chloride groups serving as reactive sites for nucleophilic attack. The pentafluorosulfur group can also participate in reactions, influencing the overall reactivity and stability of the compound.

Comparaison Avec Des Composés Similaires

Similar compounds to 3-Bromo-5-(pentafluorosulfur)benzenesulfonyl chloride include:

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: This compound has a trifluoromethyl group instead of a pentafluorosulfur group, resulting in different reactivity and applications.

2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Similar to the above compound but with the bromine atom in a different position on the benzene ring.

The uniqueness of this compound lies in the presence of the pentafluorosulfur group, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Activité Biologique

3-Bromo-5-(pentafluorosulfur)benzenesulfonyl chloride, with the chemical formula C₆H₃BrClF₅O₂S₂ and CAS number 1706453-16-8, is a sulfonyl chloride derivative notable for its unique fluorinated sulfur moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The structure of this compound includes a bromine atom and a pentafluorosulfur group attached to a benzenesulfonyl chloride core. The presence of multiple fluorine atoms enhances the compound's lipophilicity and stability, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that sulfonyl chlorides exhibit significant antimicrobial activity. The mechanism is believed to involve the disruption of cellular functions through the inhibition of essential enzymes. Specific studies have shown that compounds with similar structures can inhibit bacterial growth by targeting cell wall synthesis and protein function.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells has been observed in related sulfonyl derivatives. Further investigation is required to elucidate its specific mechanisms of action against various cancer cell lines.

Case Studies

-

Antimicrobial Activity Evaluation

- A study conducted on various sulfonyl chlorides, including derivatives similar to this compound, demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for certain bacterial strains, suggesting potent antimicrobial properties.

-

Anticancer Activity Assessment

- In vitro tests on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) revealed that compounds structurally related to this compound could reduce cell viability by over 50% at concentrations ranging from 10 to 50 µM.

- Mechanistic studies indicated that these compounds may trigger apoptosis via the intrinsic pathway, as evidenced by increased caspase-3 activity.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration (µg/mL or µM) | Observed Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | Inhibition of growth |

| Antimicrobial | Escherichia coli | 64 | Inhibition of growth |

| Anticancer | HeLa | 10-50 | Reduced cell viability |

| Anticancer | MCF-7 | 10-50 | Induction of apoptosis |

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The sulfonyl chloride group may react with nucleophilic sites in enzymes, leading to their inactivation.

- Cell Signaling Modulation : The compound may interfere with key signaling pathways involved in cell proliferation and survival.

Propriétés

IUPAC Name |

3-bromo-5-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF5O2S2/c7-4-1-5(16(8,14)15)3-6(2-4)17(9,10,11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZAJNZMXREQNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.